molecular formula C15H11N3O4S B12214125 N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12214125
M. Wt: 329.3 g/mol
InChI Key: LMPLQWDGKDVNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the efficiency and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(thiophen-2-yl)butanoyl]cyclopentanecarbohydrazide
  • 4-iodo-N-{[4-(thiophen-2-yl)thiophen-2-yl]methyl}aniline

Uniqueness

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound consists of a benzodioxine core attached to an oxadiazole ring and a thiophene moiety. The structural formula is represented as follows:

Molecular Formula C15H14N4O3S\text{Molecular Formula }C_{15}H_{14}N_4O_3S

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene groups. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

These values indicate that the compound exhibits significant cytotoxicity against liver and breast cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Preliminary studies indicated that it interacts with bacterial membranes and inhibits growth through various mechanisms.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.03 - 0.5

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival, such as alkaline phosphatase.
  • Interaction with DNA : Some derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells .

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against various cancer types. The findings indicated that modifications to the oxadiazole ring significantly influenced anticancer activity:

  • Compound A : Exhibited an IC50 value of 0.275 µM against prostate cancer cells.
  • Compound B : Showed promising results with a GP (growth percent) of 98% against breast cancer cells at a concentration of 10510^{-5} M .

These studies underscore the importance of structural optimization in enhancing biological activity.

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H11N3O4S/c19-15(11-8-20-9-4-1-2-5-10(9)21-11)16-14-13(17-22-18-14)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19)

InChI Key

LMPLQWDGKDVNNB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.